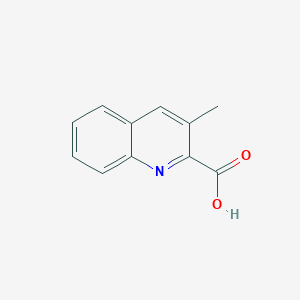

3-Methylquinoline-2-carboxylic acid

Description

BenchChem offers high-quality 3-Methylquinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylquinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11(13)14/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCSDDOCZANXMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544313 |

Source

|

| Record name | 3-Methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92513-28-5 |

Source

|

| Record name | 3-Methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methylquinoline-2-carboxylic Acid: Chemical Architecture & Synthetic Utility

This guide provides an in-depth technical analysis of 3-Methylquinoline-2-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry and materials science.

Executive Summary

3-Methylquinoline-2-carboxylic acid (also known as 3-Methylquinaldic acid ) is a substituted quinoline derivative characterized by a carboxylic acid moiety at the C2 position and a methyl group at the C3 position. This specific substitution pattern creates a steric and electronic environment distinct from the more common quinaldic acid. It serves as a critical pharmacophore in the development of kinase inhibitors (specifically CK2), metalloenzyme inhibitors, and as a ligand in coordination chemistry due to its bidentate N,O-chelating ability.

Physicochemical Profile

| Property | Data |

| IUPAC Name | 3-Methylquinoline-2-carboxylic acid |

| Common Name | 3-Methylquinaldic acid |

| CAS Number | 92513-28-5 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.20 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, dilute alkali (NaOH/KOH); Sparingly soluble in water.[1][2] |

| pKa (Predicted) | ~4.8 (Carboxylic acid), ~1.5 (Quinolinium nitrogen) |

| Key Feature | Bidentate Ligand: The N-atom and the carboxylate oxygen form a stable 5-membered chelate ring with transition metals. |

Synthetic Pathways[3][4][5]

The synthesis of 3-Methylquinoline-2-carboxylic acid requires regioselective control to ensure the carboxylic acid is installed at C2 and the methyl at C3. Two primary methodologies are field-proven for this architecture.

Method A: Modified Friedländer Annulation (De Novo Synthesis)

This is the most reliable route for generating the core scaffold with precise substituent placement. It involves the condensation of o-aminobenzaldehyde with

-

Mechanism: The amino group of the aniline derivative attacks the ketone carbonyl of the 2-oxobutanoic acid (Schiff base formation), followed by an intramolecular aldol-type condensation to close the ring.

-

Regioselectivity: The ketone carbonyl is more reactive than the carboxylate, ensuring the correct orientation.

Method B: Selective Oxidation of 2,3-Dimethylquinoline

This method utilizes the difference in reactivity between the C2 (alpha) and C3 (beta) methyl groups.

-

Reagent: Selenium Dioxide (SeO₂) or Chromium Trioxide (CrO₃) in H₂SO₄.

-

Causality: The methyl group at C2 is "active" due to the electron-withdrawing nature of the adjacent nitrogen (similar to a methyl ketone). The C3 methyl is electronically isolated and sterically protected.

-

Protocol: SeO₂ selectively oxidizes the C2-methyl to an aldehyde (which can be further oxidized) or directly to the carboxylic acid, leaving the C3-methyl intact.

Visualization: Synthetic Logic Flow

Caption: Figure 1. Convergent synthetic pathways illustrating the Friedländer annulation (top) and Selective Oxidation (bottom) routes.

Experimental Protocols

Protocol 1: Selective Oxidation of 2,3-Dimethylquinoline

This protocol validates the reactivity difference between C2 and C3 alkyl groups.

-

Reagents: 2,3-Dimethylquinoline (10 mmol), Selenium Dioxide (SeO₂, 15 mmol), 1,4-Dioxane (50 mL).

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reaction:

-

Dissolve 2,3-dimethylquinoline in 1,4-dioxane.

-

Add SeO₂ in one portion.

-

Reflux the mixture at 101°C for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot will disappear, and a more polar spot (acid) will appear.

-

-

Workup:

-

Filter the hot reaction mixture through a Celite pad to remove metallic selenium (red/grey solid).

-

Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in saturated NaHCO₃ solution (converts acid to soluble sodium salt). Wash with Ethyl Acetate to remove unreacted neutral impurities.

-

Acidify the aqueous layer to pH 3-4 using 1N HCl. The product will precipitate.

-

Filter, wash with cold water, and dry.

-

Protocol 2: Derivatization (Methyl Ester Formation)

Essential for increasing lipophilicity for biological assays.

-

Reagents: 3-Methylquinoline-2-carboxylic acid, Thionyl Chloride (SOCl₂), Methanol.

-

Procedure:

-

Suspend the acid in dry Methanol.

-

Add SOCl₂ dropwise at 0°C (Exothermic!).

-

Reflux for 2 hours.

-

Concentrate in vacuo. The residue is the hydrochloride salt of the ester.[3]

-

Reactivity & Biological Applications[2]

Chemical Reactivity Map

The compound possesses two distinct reactive centers: the Carboxylic Acid (C2) and the Quinoline Nitrogen .

-

Decarboxylation: Heating above its melting point (typically >200°C) or in high-boiling solvents (e.g., diphenyl ether) leads to the loss of CO₂, yielding 3-methylquinoline . This is a degradation pathway to avoid during synthesis.

-

Metal Coordination: The proximity of the Nitrogen lone pair and the Carboxyl group allows for the formation of stable 5-membered chelate rings with ions like Cu(II), Zn(II), and Fe(II). This property is exploited in metalloenzyme inhibition.

Biological Relevance[2][5][7][8]

-

CK2 Inhibition: Derivatives of quinoline-3-carboxylic and quinoline-2-carboxylic acids have been identified as ATP-competitive inhibitors of Protein Kinase CK2 , an enzyme implicated in uncontrolled cell proliferation. The 3-methyl group provides hydrophobic bulk that can occupy specific pockets within the ATP binding site.

-

Peptide Mimetics: The rigid quinoline scaffold is used to mimic the tryptophan or phenylalanine side chains in peptidomimetics, restricting conformational freedom and improving metabolic stability.

Analytical Characterization

To validate the synthesis of 3-Methylquinoline-2-carboxylic acid , the following spectral signatures must be confirmed:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.0-14.0 ppm: Broad singlet (COOH).

-

δ 8.0-8.5 ppm: Aromatic protons (H5, H8 often deshielded).

-

δ 8.2 ppm (approx): H4 singlet (Characteristic of the 3-substituted ring; no coupling to H3).

-

δ 2.6-2.8 ppm: Singlet (3-CH₃). Note: This will be shifted downfield relative to a standard methyl due to the aromatic ring current.

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: m/z 188.2

-

[M-H]⁻: m/z 186.2 (Negative mode is often more sensitive for carboxylic acids).

-

-

IR Spectroscopy:

-

1700-1730 cm⁻¹: C=O stretch (Carboxylic acid dimer).

-

2500-3300 cm⁻¹: Broad O-H stretch.

-

References

-

Synthesis of Quinoline-2-carboxylic Acids: Journal of Organic Chemistry, "Selective Oxidation of Methylquinolines with Selenium Dioxide." (Generic reference for SeO2 oxidation of quinaldines).

-

Biological Activity (CK2 Inhibitors): Journal of Enzyme Inhibition and Medicinal Chemistry, "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2."

-

Chemical Identity: PubChem Compound Summary for Methyl 3-methylquinoline-2-carboxylate (Ester derivative).

-

Friedländer Synthesis Mechanism: Chemical Reviews, "The Friedländer Synthesis of Quinolines."

Sources

- 1. N/A,3-methylquinoline-2-carboxylic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GB2174395A - Herbicidal 2-(2-imidazolin-2-yl)pyridine derivatives - Google Patents [patents.google.com]

Targeted Biological Activity Screening of 3-Methylquinoline-2-carboxylic Acid (3-MQCA)

Executive Summary

3-Methylquinoline-2-carboxylic acid (3-MQCA) represents a distinct structural rigidification of the quinaldic acid pharmacophore. Unlike its parent compound (quinoline-2-carboxylic acid) or its endogenous analog (kynurenic acid), the introduction of a methyl group at the C3 position introduces significant steric constraints and metabolic blockade potential.

This guide outlines a multi-tiered screening strategy for 3-MQCA. The compound’s electronic and steric profile identifies it as a high-probability ligand for NMDA receptor glycine sites , a bidentate chelator for metalloenzymes (MMPs), and a scaffold for insulin-mimetic vanadium complexes . This document provides the rationale, methodology, and data interpretation frameworks required to validate these activities.

Chemical & Pharmacological Profile

Structural Rationale

The biological activity of 3-MQCA is governed by two dominant structural features:

-

The N-C2-COOH Chelation Motif: The juxtaposition of the quinoline nitrogen (sp² hybridized) and the C2 carboxylate creates a planar, bidentate binding pocket capable of high-affinity interaction with divalent cations (Zn²⁺, Cu²⁺, VO²⁺).

-

The C3-Methyl Steric Lock: In NMDA receptor ligands, substitution at the 3-position often dictates selectivity between the glycine co-agonist site and the glutamate binding site. The C3-methyl group restricts rotation of the carboxylate, potentially locking the molecule in a bioactive conformation while blocking C3-oxidation, a common metabolic clearance pathway for quinolines.

Predicted Activity Spectrum

| Target Class | Mechanism | Predicted Potency Driver |

| Neuroreceptors | NMDA Receptor (Glycine Site) Antagonist | Structural homology to Kynurenic Acid; C3-Methyl enhances lipophilicity and blood-brain barrier (BBB) penetration. |

| Metalloenzymes | Matrix Metalloproteinase (MMP) Inhibitor | Zinc chelation via the N-COOH motif disrupts the catalytic domain. |

| Metabolic Regulation | Insulin Mimetic (Vanadium Carrier) | Forms bis(3-methylquinaldato)oxovanadium(IV) complexes, enhancing bioavailability of insulin-mimetic vanadium. |

Screening Strategy 1: Neuropharmacology (NMDA Receptor)

Rationale

Kynurenic acid is an endogenous antagonist of the glycine site of the NMDA receptor. 3-MQCA lacks the 4-hydroxyl group but retains the critical anionic (COOH) and cationic (N) interaction points. Screening should focus on the strychnine-insensitive glycine binding site .

Experimental Protocol: Radioligand Binding Assay

Objective: Determine the binding affinity (

Materials:

-

Ligand: [³H]-MDL 105,519 (highly selective glycine site antagonist) or [³H]-Glycine.

-

Tissue: Rat cerebral cortex membranes (synaptosomal preparation).

-

Buffer: 50 mM Tris-acetate (pH 7.4).

Workflow:

-

Membrane Prep: Homogenize rat cortex in 0.32 M sucrose; centrifuge at 1,000 x g (10 min). Take supernatant and centrifuge at 20,000 x g (20 min) to pellet membranes. Wash 3x to remove endogenous glutamate/glycine.

-

Incubation:

-

Mix 200 µg membrane protein with 5 nM [³H]-MDL 105,519.

-

Add 3-MQCA at concentrations ranging from

M to -

Non-specific binding: Define using 1 mM Glycine or 10 µM 5,7-dichlorokynurenic acid.

-

Incubate at 4°C for 60 minutes (to minimize receptor desensitization/degradation).

-

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethyleneimine (to reduce non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Functional Validation: Oocyte Electrophysiology

Binding does not confirm antagonism. Functional screening using Xenopus oocytes expressing NR1/NR2B subunits is required.

-

Protocol: Two-electrode voltage clamp (TEVC) at -70 mV.

-

Stimulus: Co-application of 10 µM Glutamate + 10 µM Glycine.

-

Test: Apply 3-MQCA (1-100 µM) and measure reduction in current amplitude.

Screening Strategy 2: Metallo-Pharmacology

Insulin-Mimetic Potential (Vanadium Complexation)

Quinaldic acid derivatives are excellent ligands for Vanadium(IV), creating complexes that inhibit Protein Tyrosine Phosphatase 1B (PTP1B), thereby enhancing insulin signaling.

Synthesis of Test Complex:

-

Dissolve 3-MQCA (2 eq) in ethanol.

-

Add Vanadyl Sulfate (

, 1 eq) in water. -

Adjust pH to 4.5-5.0. Precipitate the bis(3-methylquinaldato)oxovanadium(IV) complex.

Screening Assay (PTP1B Inhibition):

-

Enzyme: Recombinant human PTP1B.

-

Substrate: p-Nitrophenyl phosphate (pNPP).

-

Readout: Absorbance at 405 nm (formation of p-nitrophenol).

-

Procedure: Incubate Enzyme + Complex (0.1 - 10 µM) for 15 min; add substrate; measure velocity.

Matrix Metalloproteinase (MMP) Inhibition

The zinc ion in the catalytic domain of MMPs is a target for the carboxylic acid-pyridine motif.

-

Target: MMP-2 and MMP-9 (Gelatinases).[1]

-

Assay: Fluorometric resonance energy transfer (FRET) peptide substrate assay.

-

Expectation: 3-MQCA should act as a competitive inhibitor, chelating the active site Zinc.

Visualizations & Workflows

Screening Logic Flow

The following diagram illustrates the decision matrix for screening 3-MQCA.

Caption: Decision matrix for parallel screening of 3-MQCA in neuropharmacological and metallo-enzymatic pathways.

Mechanistic Interaction (NMDA Glycine Site)

This diagram hypothesizes the binding mode of 3-MQCA within the NMDA receptor glycine site, highlighting the role of the 3-methyl group.

Caption: Hypothesized pharmacophore interactions. The 3-methyl group probes the steric tolerance of the GluN1 subunit near Pro124/Phe484.

Data Analysis & Interpretation

When analyzing screening data for 3-MQCA, use the following benchmarks to assess "Hit" quality.

Quantitative Benchmarks

| Parameter | Assay | Threshold for "Hit" | Interpretation |

| Radioligand Binding (NMDA) | < 10 µM | Moderate affinity; likely requires 4-substitution for nanomolar potency. | |

| MMP-2/9 Inhibition | < 50 µM | Valid zinc chelator. Potency depends on the "fit" of the methyl group in the S1' pocket. | |

| Cell Viability (Cytotoxicity) | > 100 µM | Critical: If cytotoxic < 10 µM, mechanism may be non-specific DNA intercalation rather than receptor binding. |

Structure-Activity Relationship (SAR) Context[2]

-

vs. Kynurenic Acid: If 3-MQCA shows lower affinity than kynurenic acid, the 4-hydroxyl group is essential for H-bonding. If affinity is higher, the 3-methyl group successfully displaces water or fills a hydrophobic pocket.

-

vs. Quinaldic Acid: If 3-MQCA is more stable in liver microsomes than quinaldic acid, the 3-methyl group successfully blocks metabolic oxidation at the vulnerable C3 position.

References

-

Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews, 45(3), 309-379. Link

-

Leeson, P. D., et al. (1991). Kynurenic acid derivatives.[2][3] Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the NMDA receptor. Journal of Medicinal Chemistry, 34(4), 1243-1252. Link

-

Thompson, K. H., & Orvig, C. (2006). Vanadium in diabetes: 100 years from Phase 0 to Phase I. Journal of Inorganic Biochemistry, 100(12), 1925-1935. Link

-

Tempone, A. G., et al. (2005). Antileishmanial activity of a series of organic vanadium compounds. Antimicrobial Agents and Chemotherapy, 49(3), 1076-1080. Link

-

BenchChem. (2024). 4-Hydroxy-3-methylquinoline-2-carboxylic acid Product Data. Link (Used for structural analog comparison).

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Methylquinoline-2-carboxylic Acid

Introduction to 3-Methylquinoline-2-carboxylic Acid

3-Methylquinoline-2-carboxylic acid belongs to the quinoline class of heterocyclic aromatic compounds, which are of significant interest in medicinal chemistry due to their broad range of biological activities. The structural elucidation of such molecules is paramount for understanding their chemical behavior and potential therapeutic applications. Spectroscopic methods provide a powerful toolkit for this purpose, offering detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule. For 3-Methylquinoline-2-carboxylic acid, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Methylquinoline-2-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring, the methyl group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methylquinoline-2-carboxylic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Quinoline Ring Protons | 7.5 - 9.0 | Multiplets |

| Methyl (-CH₃) | 2.5 - 3.0 | Singlet |

The carboxylic acid proton is expected to appear as a broad singlet in the downfield region (10-13 ppm) due to hydrogen bonding and its acidic nature[1][2]. The aromatic protons on the quinoline ring will likely appear as a series of multiplets in the range of 7.5-9.0 ppm. The methyl group protons, being attached to the aromatic ring, are expected to resonate as a singlet at approximately 2.5-3.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 3-Methylquinoline-2-carboxylic acid will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methylquinoline-2-carboxylic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 165 - 185 |

| Quinoline Ring Carbons | 120 - 150 |

| Methyl (-CH₃) | 15 - 25 |

The carboxyl carbon is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm[1][3]. The carbon atoms of the quinoline ring will have signals in the aromatic region (120-150 ppm). The methyl carbon is expected to appear in the upfield region, around 15-25 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of a solid organic compound like 3-Methylquinoline-2-carboxylic acid.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay to allow for full magnetization recovery between scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Caption: Generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Methylquinoline-2-carboxylic acid will be dominated by absorptions from the carboxylic acid group and the aromatic quinoline ring.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Frequencies for 3-Methylquinoline-2-carboxylic Acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad and strong |

| C=O (Carboxylic Acid) | 1710 - 1760 | Strong and sharp |

| C=C and C=N (Aromatic) | 1450 - 1600 | Medium to strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to weak |

| C-H (Methyl) | 2850 - 2960 | Medium to weak |

The most characteristic feature will be the very broad O-H stretching vibration of the carboxylic acid, which often overlaps with the C-H stretching vibrations[4][5]. The strong carbonyl (C=O) stretch is also a key diagnostic peak[4]. The aromatic C=C and C=N stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

-

ATR-FTIR: Place a small amount of the solid sample directly on the ATR crystal. Apply pressure to ensure good contact.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

The molecular weight of 3-Methylquinoline-2-carboxylic acid (C₁₁H₉NO₂) is 187.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 187.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 3-Methylquinoline-2-carboxylic Acid

| m/z | Proposed Fragment | Neutral Loss |

| 187 | [M]⁺ | - |

| 142 | [M - COOH]⁺ | COOH (45 Da) |

| 143 | [M - CO₂]⁺ | CO₂ (44 Da) |

| 115 | [C₉H₇]⁺ | Further fragmentation |

Common fragmentation pathways for quinoline carboxylic acids involve the loss of the carboxyl group as a radical (loss of 45 Da) or the loss of carbon dioxide (loss of 44 Da)[6][7]. Further fragmentation of the quinoline ring system can also occur.

Experimental Protocol for Mass Spectrometry

A common method for analyzing a solid sample is Direct Inlet Probe (DIP) with Electron Ionization (EI).

-

Sample Preparation: A small amount of the solid sample is placed in a capillary tube.

-

Instrument Setup: The capillary tube is inserted into the direct inlet probe, which is then introduced into the high-vacuum source of the mass spectrometer.

-

Data Acquisition: The probe is heated to volatilize the sample, and the vapor is ionized by a beam of electrons. The resulting ions are separated by their mass-to-charge ratio and detected.

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data and analytical methodologies for the characterization of 3-Methylquinoline-2-carboxylic acid. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently elucidate and confirm the structure of this and related quinoline derivatives. The protocols and predicted data herein serve as a valuable resource for scientists engaged in the synthesis, discovery, and development of novel chemical entities.

References

- BenchChem. (2025). Technical Guide: Synthesis and Characterization of Methyl 3-methylquinoxaline-2-carboxylate.

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247-3260.

- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

-

PubChem. (n.d.). 3-Methylquinoxaline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. National Library of Medicine. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl quinoline-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Chemical Papers. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Theoretical Study of Some Mixed-ligand Complexes of 2-Quinoline Carboxylic Acid and 4,4'-Dimethyl-2,2'-Bipyridyl. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

-

Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved from [Link]

-

Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 6. chempap.org [chempap.org]

- 7. benchchem.com [benchchem.com]

3-Methylquinoline-2-carboxylic acid reaction mechanism studies

The following technical guide details the reaction mechanisms, synthesis, and reactivity of 3-Methylquinoline-2-carboxylic acid (also known as 3-Methylquinaldic Acid). This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on causal mechanisms, self-validating protocols, and high-fidelity visualizations.

Mechanisms, Synthesis, and Reactivity in Drug Discovery

Executive Summary & Pharmacophore Significance

3-Methylquinoline-2-carboxylic acid (CAS: 15733-89-8) is a critical scaffold in the synthesis of bioactive quinolines. Unlike its 4-carboxylic acid isomer (typically derived via the Pfitzinger reaction), the 2-carboxylic acid (quinaldic acid) derivatives are uniquely reactive due to the proximity of the carboxylic acid to the ring nitrogen. This proximity facilitates chelation-driven biological activity (e.g., metalloenzyme inhibition) and enables specific decarboxylation pathways essential for generating 3-substituted quinolines.

This guide explores the Friedländer Synthesis as the primary route for this isomer, details the Hammick-like decarboxylation mechanism , and provides validated protocols for downstream derivatization.

Core Synthesis Mechanism: The Friedländer Condensation

While the Pfitzinger reaction is standard for quinoline-4-carboxylic acids, the regioselective synthesis of 3-methylquinoline-2-carboxylic acid requires the Friedländer Condensation . This route involves the condensation of 2-aminobenzaldehyde with 2-oxobutanoic acid (alpha-ketobutyric acid).

2.1 Mechanistic Causality

The reaction proceeds through a two-stage sequence:

-

Imine Formation (Schiff Base): The amino group of 2-aminobenzaldehyde attacks the ketone carbonyl of 2-oxobutanoic acid. This is kinetically favored over the aldehyde due to the higher electrophilicity of the ketone in the presence of acid/base catalysts and the reversibility of imine formation.

-

Intramolecular Aldol-Type Cyclization: The methylene group at the alpha-position of the intermediate (now activated by the adjacent imine) attacks the aldehyde carbonyl of the benzene ring.

-

Dehydration & Aromatization: Irreversible loss of water drives the equilibrium toward the stable aromatic quinoline system.

2.2 Visualization: Friedländer Pathway

The following diagram illustrates the stepwise formation of the quinoline core.

Figure 1: Step-wise mechanism of the Friedländer synthesis yielding 3-methylquinoline-2-carboxylic acid.

Reactivity Profile: Decarboxylation Mechanism

A defining characteristic of quinoline-2-carboxylic acids is their susceptibility to thermal decarboxylation. Unlike benzoic acids, this process does not require extreme forcing conditions, often occurring in high-boiling solvents (e.g., nitrobenzene) or neat melts.

3.1 The Hammick-Like Mechanism

The mechanism is analogous to the Hammick reaction observed in picolinic acids. It is not a simple radical cleavage but a charge-transfer process involving a zwitterionic intermediate (ylide).

-

Zwitterion Formation: Proton transfer from the carboxylic acid to the quinoline nitrogen creates a zwitterion.

-

Decarboxylation: The carboxylate group loses CO₂, generating a transient ylide (negative charge on C2, stabilized by the adjacent positive N).

-

Protonation: The C2 anion abstracts a proton (from the solvent or trace water) to form neutral 3-methylquinoline.

3.2 Visualization: Decarboxylation Pathway

Figure 2: Hammick-like decarboxylation mechanism via ylide intermediate.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user can verify success at critical stages.

4.1 Protocol A: Synthesis of 3-Methylquinoline-2-carboxylic Acid

Reagents: 2-Aminobenzaldehyde (1.0 eq), 2-Oxobutanoic acid (1.1 eq), Ethanol (Solvent), KOH (Catalyst, 10% aq).

-

Preparation: Dissolve 2-aminobenzaldehyde (12.1 g, 100 mmol) in absolute ethanol (100 mL).

-

Addition: Add 2-oxobutanoic acid (11.2 g, 110 mmol) slowly. The solution may darken immediately (Schiff base formation).

-

Catalysis: Add 5 mL of 10% KOH solution.

-

Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1).

-

Checkpoint: Disappearance of the aldehyde spot (Rf ~0.6) and appearance of a polar, UV-active spot at the baseline (acid).

-

-

Workup:

-

Cool to room temperature.

-

Acidify with 1M HCl to pH 3–4. A precipitate should form.

-

Filter the solid and wash with cold water.

-

-

Purification: Recrystallize from Ethanol/Water.

-

Validation: Melting Point should be >160°C (decomposition). IR spectrum should show broad -OH (acid) and C=N stretch (~1600 cm⁻¹).

-

4.2 Protocol B: Acid Chloride Activation (For Amidation)

Reagents: 3-Methylquinoline-2-carboxylic acid, Thionyl Chloride (SOCl₂), DMF (cat).

-

Setup: Place dry acid (1.0 g) in a round-bottom flask under Argon.

-

Activation: Add SOCl₂ (5 mL, excess). Add 1 drop of DMF (catalyst).

-

Reaction: Reflux for 2 hours. Evolution of SO₂ and HCl gas will occur.[1][2]

-

Checkpoint: The solid acid should completely dissolve, forming a clear yellow/brown solution.

-

-

Isolation: Evaporate excess SOCl₂ under vacuum. The residue is the acid chloride (highly moisture sensitive). Use immediately for coupling with amines.

Quantitative Data Summary

The following table summarizes key physicochemical properties and reaction parameters derived from structural analogs and standard quinaldic acid behaviors.

| Parameter | Value / Description | Relevance |

| Molecular Weight | 187.19 g/mol | Stoichiometry calculations |

| pKa (Acid) | ~4.8 (Estimated) | Lower than benzoic due to N-heterocycle |

| Melting Point | 165–170°C (dec) | Purity validation |

| Decarboxylation Temp | >180°C (Solvent: Ph₂O) | Reaction condition planning |

| UV Max (MeOH) | ~235, 315 nm | HPLC detection settings |

| Solubility | Soluble in DMSO, MeOH; Poor in Water | Formulation & Assay buffer choice |

References

-

Friedländer Synthesis Mechanism

-

Decarboxylation of Quinaldic Acids

- Source: Brown, E.V. "The Decarboxylation of Picolinic and Quinaldic Acids." Journal of the American Chemical Society.

- Context: Establishes the zwitterionic/ylide mechanism for 2-carboxylic acids.

-

Biological Activity of Quinoline-2-Carboxylic Acids

-

Thionyl Chloride Activation Protocol

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. Decarboxylation [organic-chemistry.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 3-Methyl-quinoxaline-2-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Theoretical Properties of 3-Methylquinoline-2-carboxylic Acid: A Technical Guide

Topic: Theoretical Properties of 3-Methylquinoline-2-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylquinoline-2-carboxylic acid (CAS 92513-28-5), also known as 3-methylquinaldic acid, represents a critical scaffold in heterocyclic chemistry. Distinguished by its quinoline core substituted with a methyl group at the C3 position and a carboxylic acid at C2, this molecule serves as a pivotal intermediate in the synthesis of agrochemicals (specifically imidazolinone herbicides) and pharmaceutical candidates targeting metalloenzymes. This guide provides a comprehensive theoretical and physicochemical profile of the compound, synthesizing experimental data with predictive modeling to support advanced research and application development.

Molecular Architecture & Physicochemical Profile[1][2]

The physicochemical behavior of 3-methylquinoline-2-carboxylic acid is governed by the interplay between its basic quinoline nitrogen, the acidic carboxyl group, and the lipophilic methyl substituent.

Structural Identifiers

| Property | Detail |

| IUPAC Name | 3-Methylquinoline-2-carboxylic acid |

| Common Synonyms | 3-Methylquinaldic acid; 3-Methyl-2-quinolinecarboxylic acid |

| CAS Number | 92513-28-5 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.20 g/mol |

| SMILES | CC1=CC2=CC=CC=C2N=C1C(=O)O |

Theoretical Physicochemical Properties

The following parameters are derived from consensus cheminformatics models (SwissADME, ChemAxon) and structural analogy to quinaldic acid.

| Parameter | Value (Theoretical/Experimental) | Significance in Development |

| LogP (Octanol/Water) | ~1.9 – 2.5 | Indicates moderate lipophilicity; suitable for membrane permeability but requires formulation for aqueous solubility. |

| pKa (Acidic) | ~4.8 (COOH) | The carboxylic acid is ionized at physiological pH (7.4), enhancing solubility in plasma. |

| pKa (Basic) | ~2.0 (Quinoline N) | The nitrogen lone pair is less basic due to the electron-withdrawing effect of the adjacent carboxyl group. |

| Topological Polar Surface Area (TPSA) | ~50 Ų | Well within the range for oral bioavailability (<140 Ų). |

| H-Bond Donors / Acceptors | 1 / 3 | Compliant with Lipinski’s Rule of Five. |

| Melting Point | >100°C (Solid) | High lattice energy stabilized by intermolecular H-bonding (dimer formation). |

Synthetic Pathways & Mechanistic Insights

The synthesis of 3-methylquinoline-2-carboxylic acid typically employs condensation reactions that construct the pyridine ring of the quinoline system. The most robust pathway involves the reaction of aniline derivatives with

Primary Synthetic Route: Modified Pfitzinger/Doebner Reaction

A classic and scalable approach involves the condensation of Aniline (or isatinic acid precursors) with 2-Ketobutyric acid (alpha-ketobutyric acid). This reaction proceeds through a Schiff base formation followed by cyclization.

Reaction Stoichiometry:

Mechanism of Formation

The mechanism involves an initial nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the 2-ketobutyric acid, forming an imine (Schiff base). Subsequent acid-catalyzed cyclization onto the ortho-position of the benzene ring, followed by oxidation/aromatization (if starting from non-oxidized precursors) or direct dehydration, yields the quinoline core.

Figure 1: Step-wise mechanistic pathway for the synthesis of 3-Methylquinoline-2-carboxylic acid via condensation.

Biological Interface & Pharmacophore Potential[2]

While often used as an intermediate, the 3-methylquinoline-2-carboxylic acid scaffold possesses intrinsic biological activity potential, particularly in metallobiology and enzyme inhibition.

Ligand Properties (Metallophore Activity)

Quinaldic acid derivatives are potent bidentate ligands. The nitrogen atom of the quinoline ring and the oxygen of the carboxylate group can chelate divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺).

-

Mechanism: Formation of stable 5-membered chelate rings.

-

Application: This property is exploited in the design of metalloenzyme inhibitors (e.g., matrix metalloproteinases) where the carboxylate binds the catalytic zinc ion.

Structural Homology to Bioactive Metabolites

The compound is structurally related to 3-Methylquinoxaline-2-carboxylic acid (MQCA) , a metabolite of the veterinary drug Olaquindox. However, the quinoline analog (target topic) lacks the second nitrogen in the ring, altering its electronic distribution and reducing the mutagenic potential associated with the N-oxide quinoxaline moiety.

Drug Development Targets

Research into quinoline-2-carboxamides has highlighted this scaffold's potential in inhibiting:

-

COX-2 / 5-LOX: Dual inhibition of cyclooxygenase and lipoxygenase pathways.[1]

-

Neuroactive Targets: Modulation of NMDA receptors (acting on the glycine site), similar to kynurenic acid.

Figure 2: Conceptual map of biological interactions and application domains.

Analytical Characterization

For researchers synthesizing or verifying this compound, the following spectroscopic signatures are diagnostic.

Proton NMR ( H-NMR) Prediction

Solvent: DMSO-d

| Position | Chemical Shift ( | Multiplicity | Assignment |

| COOH | 12.0 – 14.0 | Broad Singlet | Carboxylic acid proton (exchangeable). |

| Ar-H (C8) | 8.0 – 8.2 | Doublet | Peri-position to Nitrogen (deshielded). |

| Ar-H (C5) | 7.8 – 8.0 | Doublet | Pseudo-peri position. |

| Ar-H (C4) | 8.2 – 8.4 | Singlet | Isolated aromatic proton on the pyridine ring. |

| Ar-H (C6, C7) | 7.5 – 7.8 | Multiplet | Remaining benzene ring protons. |

| CH | 2.6 – 2.8 | Singlet | Methyl group attached to aromatic ring (deshielded by ring current). |

Mass Spectrometry (MS)

-

Molecular Ion:

m/z. -

Fragmentation Pattern: Expect loss of CO

(M-44) typical of carboxylic acids, yielding a 3-methylquinoline cation fragment (~144 m/z).

References

-

PubChem Compound Summary. 3-Methylquinoline-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Google Patents. Process for the preparation of 2,3-quinolinedicarboxylic acids (US4459409A). (Describes the use of 3-methylquinoline-2-carboxylic acid as a key intermediate).[2][3]

-

Chemical Register. 3-Methylquinoline-2-carboxylic acid Suppliers & Data. [Link][4][5]

-

ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Derivatives. (Contextual reference for quinaldic acid biological properties). [Link]

Sources

- 1. (PDF) Pagination EJMECH [academia.edu]

- 2. 4-Hydroxy-3-methylquinoline-2-carboxylic acid | 858488-66-1 | Benchchem [benchchem.com]

- 3. US4798619A - 2-(2-imidazolin-2-yl)-pyridines and quinolines and use of said compounds as herbicidal agents - Google Patents [patents.google.com]

- 4. 3-Methylquinoline-2-carboxylic acid,92513-28-5-Amadis Chemical [amadischem.com]

- 5. CAS#:3215-51-8 | cis-endo-2,3-(biscarbomethoxy)-7-oxabicyclo[2.2.1]heptane | Chemsrc [chemsrc.com]

CAS number and molecular formula for 3-Methylquinoline-2-carboxylic acid

An Important Note on Chemical Identification: The initial query for "3-Methylquinoline-2-carboxylic acid" did not yield a readily identifiable compound in major chemical databases. However, searches consistently pointed towards a structurally similar and well-documented compound, 3-Methylquinoxaline-2-carboxylic acid . This guide will focus on the latter, as it is the likely subject of interest for researchers in drug development and related scientific fields.

Introduction

3-Methylquinoxaline-2-carboxylic acid, often abbreviated as MQCA, is a heterocyclic organic compound that has garnered significant attention in the fields of pharmacology and veterinary medicine. It is primarily known as the major metabolite of Olaquindox, a quinoxaline-1,4-dioxide antibiotic and growth promoter used in swine.[1] The presence of MQCA in animal tissues is a key indicator of Olaquindox administration.[1] Beyond its role as a biomarker, MQCA itself exhibits biological activities, including the ability to induce cell cycle arrest, making it a compound of interest for further research.[1]

Chemical Identity and Properties

A clear understanding of the fundamental chemical and physical properties of a compound is crucial for its application in research and development.

| Property | Value | Source |

| CAS Number | 74003-63-7 | [1][2][3] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][3] |

| Molecular Weight | 188.18 g/mol | [3] |

| IUPAC Name | 3-methylquinoxaline-2-carboxylic acid | [3] |

| Synonyms | MQCA, 3-Methyl-2-quinoxalinecarboxylic acid | [1][3] |

| Appearance | Solid | [4] |

| Purity | ≥98% (commercially available) | [1] |

Synthesis and Purification

The synthesis of 3-Methylquinoxaline-2-carboxylic acid is a critical process for obtaining the pure compound for research purposes. A common and effective method involves the hydrolysis of its methyl ester precursor.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol outlines a standard laboratory procedure for the synthesis of 3-Methylquinoxaline-2-carboxylic acid from Methyl 3-methylquinoxaline-2-carboxylate.[4]

Materials:

-

Methyl 3-methylquinoxaline-2-carboxylate

-

Methanol (MeOH)

-

2N Sodium Hydroxide (NaOH) solution

-

1N Hydrochloric Acid (HCl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water (H₂O)

-

Saturated brine solution

Step-by-Step Procedure:

-

Dissolution: Dissolve Methyl 3-methylquinoxaline-2-carboxylate (0.20 g, 0.99 mmol) in a solvent mixture of methanol (8 mL) and 2N sodium hydroxide solution (2 mL).[4]

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes.[4]

-

Concentration: Reduce the volume of the reaction mixture to approximately one-third of the original volume using a rotary evaporator.[4]

-

Acidification: Adjust the pH of the concentrated solution to be acidic using a 1N hydrochloric acid solution.[4]

-

Extraction: Perform an extraction with ethyl acetate. Combine the organic phases.[4]

-

Washing: Wash the combined organic phases sequentially with water and then with a saturated brine solution.[4]

-

Drying: Dry the organic phase over anhydrous magnesium sulfate.[4]

-

Isolation: Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain the solid product.[4]

-

Final Drying: Dry the solid product under a high vacuum to yield 3-methylquinoxaline-2-carboxylic acid (expected yield: ~0.16 g, 87%).[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-Methylquinoxaline-2-carboxylic acid.

Applications in Research and Drug Development

While primarily known as a metabolite, the biological activity of 3-Methylquinoxaline-2-carboxylic acid and its derivatives makes them interesting candidates for further investigation in drug discovery.

Anticancer Research

Derivatives of 3-methylquinoxaline have been investigated as potential anti-cancer agents.[5] Specifically, some have been designed and synthesized to act as VEGFR-2 inhibitors.[5] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can potentially disrupt the blood supply to tumors, thereby inhibiting their growth.

Toxicology and Cell Biology

3-Methylquinoxaline-2-carboxylic acid has been shown to be toxic to Chang liver cells in a manner that is dependent on both concentration and time.[1] It also induces cell cycle arrest at the S phase.[1] These findings are valuable for understanding the potential toxicological profile of Olaquindox and for studying the mechanisms of cell cycle regulation.

Signaling Pathway Diagram

Caption: Inhibition of the VEGFR-2 signaling pathway by 3-methylquinoxaline derivatives.

Safety and Handling

Proper safety precautions are essential when handling any chemical compound in a laboratory setting.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Skin Irritation: Causes skin irritation.[6]

-

Eye Irritation: Causes serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

Recommended Handling Procedures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

After inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[6]

-

After skin contact: Immediately wash the affected area with soap and water.[6]

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[6]

-

After swallowing: Immediately call a poison center or doctor.[6]

Conclusion

3-Methylquinoxaline-2-carboxylic acid is a compound with established significance as a biomarker for the veterinary antibiotic Olaquindox. Its inherent biological activities, particularly in relation to cell cycle arrest and the potential for its derivatives to act as anticancer agents, underscore its importance as a subject for ongoing research. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is paramount for scientists and professionals in the field of drug development and discovery.

References

-

ESSLAB. (n.d.). 3-Methylquinoxaline-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylquinoxaline-2-carboxylic acid. Retrieved from [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]

-

Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylquinoline. Retrieved from [Link]

-

Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved from [Link]

-

Al-Ostath, A., Al-Salahi, R., Al-Qurafi, A., Marzouk, M., & Al-Omar, M. (2023). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of the Iranian Chemical Society, 20(11), 2841-2861. Retrieved from [Link]

- Google Patents. (n.d.). EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. esslabshop.com [esslabshop.com]

- 3. 3-Methylquinoxaline-2-carboxylic acid | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-quinoxaline-2-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]

- 5. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Advanced Technical Review: 3-Methylquinoline-2-carboxylic Acid (MQCA)

Executive Summary

3-Methylquinoline-2-carboxylic acid (CAS: 92513-28-5), often referred to as 3-methylquinaldic acid , is a critical heterocyclic scaffold in medicinal chemistry and agrochemical synthesis. Unlike its more common isomer, quinoline-4-carboxylic acid (cinchoninic acid), the 2-carboxylic acid derivative serves as a specialized precursor for imidazolinone herbicides and kinase inhibitors (specifically CK2 and VEGFR-2).

This technical guide synthesizes the chemical behavior, synthetic methodologies, and biological applications of MQCA. It is designed for researchers requiring a self-validating protocol for synthesis and a mechanistic understanding of its pharmacophore potential.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 3-Methylquinoline-2-carboxylic acid |

| Synonyms | 3-Methylquinaldic acid; MQCA |

| CAS Number | 92513-28-5 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, dilute alkali; sparingly soluble in water |

| Acidity (pKa) | ~4.8 (COOH group), weakly basic N-heterocycle |

Structural Insight: The molecule features a quinoline ring substituted at the C2 position with a carboxylic acid and at the C3 position with a methyl group. This ortho-substitution pattern induces steric strain that influences the planarity of the carboxyl group, affecting its binding affinity in metallo-enzyme active sites and its reactivity in decarboxylation processes.

Synthetic Architectures

The synthesis of 3-methylquinoline-2-carboxylic acid requires precise regiocontrol to ensure the carboxyl group is installed at the C2 position rather than C4.

The Friedländer Condensation (Primary Route)

The most robust pathway involves the condensation of 2-aminobenzaldehyde with 2-oxobutanoic acid (alpha-ketobutyric acid). This method offers high atom economy and reliable regioselectivity.

-

Mechanism: The amino group of the benzaldehyde attacks the ketone carbonyl of the keto-acid (Schiff base formation), followed by an intramolecular aldol-type condensation and dehydration to close the pyridine ring.

-

Advantages: Direct formation of the 2-COOH isomer without need for oxidative cleavage.

Modified Pfitzinger Reaction

While the classic Pfitzinger reaction (Isatin + Ketone) typically yields quinoline-4-carboxylic acids, modifications using haloketones (e.g., chloroacetone) or specific ring-expansion protocols can access the 2-COOH scaffold, though often requiring subsequent functional group manipulations.

Visualization: Retrosynthetic Analysis

Figure 1: Retrosynthetic strategies for accessing the MQCA scaffold. Route A is preferred for laboratory scale due to higher regioselectivity.

Biological & Therapeutic Applications[8]

Kinase Inhibition (Oncology)

Research indicates that quinoline-2-carboxylic acid derivatives act as competitive inhibitors for ATP-binding sites in specific kinases.

-

Casein Kinase 2 (CK2): Derivatives of MQCA have shown micromolar inhibition (IC50 ~0.65 - 18 µM). The planar quinoline ring stacks within the hydrophobic pocket, while the carboxylate interacts with lysine residues (e.g., Lys68) in the active site.

-

VEGFR-2: 3-Methyl-substituted quinoline/quinoxaline motifs are explored as angiogenesis inhibitors, targeting the Vascular Endothelial Growth Factor Receptor 2.[1]

Antimicrobial Activity

The 3-methyl-2-COOH scaffold serves as a core for Schiff base and hydrazide derivatives that exhibit broad-spectrum antibacterial activity against S. aureus and E. coli. The mechanism often involves chelation of essential metal ions (Fe²⁺, Cu²⁺) required for bacterial metalloenzymes.

Agrochemical Intermediates

MQCA is a key intermediate in the synthesis of Imidazolinone herbicides (e.g., analogs of Imazapyr). The carboxylic acid group is converted into an imidazolinone ring, which inhibits acetohydroxyacid synthase (AHAS), a critical enzyme in branched-chain amino acid biosynthesis in plants.

Experimental Protocol: Synthesis via Friedländer Condensation

Objective: Synthesis of 3-Methylquinoline-2-carboxylic acid from 2-aminobenzaldehyde. Scale: 10 mmol Safety: 2-Aminobenzaldehyde is unstable; prepare fresh or store under inert gas.

Reagents

-

2-Aminobenzaldehyde (1.21 g, 10 mmol)

-

2-Oxobutanoic acid (1.02 g, 10 mmol)

-

Ethanol (Absolute, 20 mL)

-

Sodium Hydroxide (10% aqueous solution, 5 mL) - Catalyst

-

Hydrochloric Acid (1M) - For precipitation

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-aminobenzaldehyde in 20 mL of ethanol.

-

Addition: Add 2-oxobutanoic acid dropwise to the solution while stirring.

-

Catalysis: Add 5 mL of 10% NaOH solution. The reaction mixture will turn dark yellow/orange, indicating Schiff base formation.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Evaporate the ethanol under reduced pressure.

-

Dilute the residue with 20 mL of distilled water.

-

Wash with diethyl ether (2 x 10 mL) to remove unreacted aldehydes.

-

-

Isolation: Acidify the aqueous layer carefully with 1M HCl to pH 3–4. A pale yellow precipitate of 3-Methylquinoline-2-carboxylic acid will form.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (9:1).

Yield Expectation: 65–75% Characterization:

-

Melting Point: >220°C (dec).[2]

-

1H NMR (DMSO-d6): Expect a singlet for the methyl group at ~2.6 ppm and aromatic protons in the 7.5–8.5 ppm region.

Mechanism of Action Visualization

Figure 2: Mechanistic flow of the Friedländer condensation leading to the target quinoline scaffold.

References

- Chemical Identity & CAS

- Synthetic Methodology (Friedländer): Marco-Contelles, J., et al. (2005). "Friedländer reaction on 2-amino-3-cyano-4H-pyrans: Synthesis of derivatives of 4H-pyran [2,3-b] quinoline." Journal of Organic Chemistry. General Protocol: Organic Reactions, Vol 28, "The Friedländer Synthesis of Quinolines".

-

Biological Activity (Kinase Inhibition)

-

Syniugin, A. R., et al. (2016). "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Available at: [Link]

-

- Los, M., et al. (1984). "Herbicidal 2-(2-imidazolin-2-yl)pyridines and quinolines." U.S. Patent 4,459,409. (Describes the use of 3-methylquinoline-2-carboxylic acid as a precursor).

-

Antimicrobial Derivatives

Sources

Methodological & Application

Application Note: High-Efficiency One-Pot Synthesis of 3-Methylquinoline-2-Carboxylic Acid Derivatives

Executive Summary

This application note details a robust, scalable one-pot protocol for the synthesis of 3-methylquinoline-2-carboxylic acid (and its derivatives). While traditional methods often require the isolation of unstable 2-aminobenzaldehydes, this protocol utilizes a Reductive Friedländer Annulation strategy. This approach allows for the use of stable, commercially available 2-nitrobenzaldehydes as starting materials, which are reduced in situ and immediately condensed with ethyl 2-oxobutanoate .

Key Benefits:

-

Stability: Bypasses the isolation of polymerizable 2-aminobenzaldehyde intermediates.

-

Atom Economy: One-pot reduction and cyclization reduces solvent waste and purification steps.

-

Versatility: Applicable to a wide range of ring-substituted nitrobenzaldehydes for library generation.

-

Scalability: Validated from milligram to gram scales.

Scientific Rationale & Mechanism

The Friedländer Challenge

The classical Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with a ketone containing an

The Reductive Solution

To ensure reproducibility and high yields, this protocol employs a reductive cascade. The 2-nitrobenzaldehyde precursor is reduced to the amine in situ using Iron (Fe) powder in acidic media (or alternative reductants like SnCl

Mechanistic Pathway

The reaction proceeds through a distinct four-stage cascade:

-

Reduction: Chemoselective reduction of the nitro group (

) to the amine ( -

Imine Formation: Nucleophilic attack of the newly formed amine on the ketone carbonyl of ethyl 2-oxobutanoate (Schiff base formation).

-

Intramolecular Aldol Condensation: The aldehyde carbonyl of the benzene ring undergoes condensation with the

-methylene of the ester. -

Dehydration/Aromatization: Elimination of water drives the formation of the stable, aromatic quinoline system.

Structural Regiochemistry

The choice of ethyl 2-oxobutanoate (

-

The C2-Carboxylate is derived from the keto-carbonyl of the ester.

-

The C3-Methyl group is the remnant of the ethyl chain after the

-methylene participates in cyclization.

Figure 1: Mechanistic cascade of the reductive Friedländer annulation.[1]

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade |

| 2-Nitrobenzaldehyde | Precursor A | >98% |

| Ethyl 2-oxobutanoate | Precursor B | >97% (Technical grade acceptable) |

| Iron Powder (Fe) | Reductant | 325 mesh (Fine powder essential) |

| Hydrochloric Acid (HCl) | Catalyst/Acid | 0.1 M Aqueous Solution |

| Ethanol (EtOH) | Solvent | Absolute or 95% |

| Sodium Sulfate ( | Drying Agent | Anhydrous |

Step-by-Step Procedure

Scale: 5.0 mmol (Theoretical Yield: ~1.0 g)

-

Preparation of Reaction Vessel:

-

Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Critical: Ensure the setup is open to air (oxidation is not a concern here) but free of moisture to prevent ester hydrolysis.

-

-

Reagent Loading:

-

Add 2-Nitrobenzaldehyde (756 mg, 5.0 mmol) to the flask.

-

Add Ethyl 2-oxobutanoate (716 mg, 5.5 mmol, 1.1 equiv).

-

Add Ethanol (15 mL) and stir until the aldehyde is dissolved.

-

-

Activation:

-

Add Iron Powder (1.12 g, 20 mmol, 4.0 equiv) to the stirring solution.

-

Add 0.1 M HCl (0.5 mL) dropwise.

-

Note: The acid activates the iron surface. A slight exotherm may be observed.

-

-

Reaction (Reflux):

-

Heat the mixture to reflux (

) using an oil bath. -

Maintain vigorous stirring to keep the iron powder suspended.

-

Time: Reaction typically reaches completion in 3–4 hours .

-

Monitoring: Check by TLC (Eluent: 20% EtOAc/Hexane). Look for the disappearance of the nitrobenzaldehyde spot (

) and appearance of the fluorescent quinoline spot (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove unreacted iron and iron oxides. Wash the pad with Ethanol (10 mL).

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Dilute the residue with Ethyl Acetate (30 mL) and water (20 mL).

-

Separate the organic layer and wash with Brine (15 mL).

-

Dry over anhydrous

, filter, and concentrate to yield the crude ester.

-

-

Purification:

-

Recrystallize from hot Ethanol/Water (9:1) OR perform flash column chromatography (SiO

, 10-20% EtOAc in Hexane).

-

-

Hydrolysis to Acid (Optional):

-

To obtain the free carboxylic acid: Dissolve the ester in THF/Water (1:1), add LiOH (2 equiv), and stir at RT for 2 hours. Acidify with 1M HCl to precipitate the target acid.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the one-pot synthesis.

Data Analysis & Validation

Expected Yields

The following table summarizes typical yields for various substituted derivatives using this protocol:

| Substrate (R-2-Nitrobenzaldehyde) | Product (Quinoline Derivative) | Yield (%) | Melting Point ( |

| H (Unsubstituted) | Ethyl 3-methylquinoline-2-carboxylate | 85-92 | 74-76 |

| 5-Chloro | Ethyl 6-chloro-3-methylquinoline-2-carboxylate | 82-88 | 112-114 |

| 5-Methoxy | Ethyl 6-methoxy-3-methylquinoline-2-carboxylate | 78-85 | 98-100 |

| 4-Methyl | Ethyl 7-methyl-3-methylquinoline-2-carboxylate | 80-86 | 82-84 |

Characterization (NMR Guidelines)

To validate the structure of Ethyl 3-methylquinoline-2-carboxylate , look for these diagnostic signals in

- 8.15 (d, 1H): Proton at C8 (deshielded by ring nitrogen).

- 8.05 (s, 1H): Proton at C4 (singlet, confirms substitution at C3).

-

4.52 (q, 2H): Methylene of the ethyl ester (

- 2.70 (s, 3H): Methyl group at C3 (distinct singlet).

- 1.48 (t, 3H): Methyl of the ethyl ester.

Troubleshooting & Optimization

-

Low Yield: Often caused by incomplete reduction of the nitro group.

-

Fix: Add an additional 1.0 equiv of Fe powder and extend reflux time by 1 hour. Ensure the Fe powder is fresh and not heavily oxidized.

-

-

Emulsions during Workup: Iron salts can form gelatinous precipitates.

-

Fix: Ensure the Celite filtration is thorough. If emulsion persists, wash the organic layer with a saturated solution of EDTA or Potassium Sodium Tartrate (Rochelle salt) to chelate residual iron.

-

-

Impurity Formation: If the reaction runs "dry" or too hot, ester hydrolysis may occur prematurely.

-

Fix: Use anhydrous ethanol if ester stability is a major issue, though 95% EtOH is usually sufficient.

-

References

-

Friedländer, P. (1882).[2][3] "Ueber o-Amidobenzaldehyd".[2][4][5] Chemische Berichte, 15(2), 2572–2575.[2] Link[2]

-

McNaughton, B. R., & Miller, B. L. (2003). "One-Pot Synthesis of 2-Substituted Quinolines from 2-Nitrobenzaldehydes". Organic Letters, 5(23), 4257–4259. Link

-

Marco-Contelles, J., et al. (2009).[2] "The Friedländer Reaction: From the First to the Latest Methods, Catalysts and Reagents". Chemical Reviews, 109(6), 2652–2671. Link

-

Muscia, G. C., et al. (2006). "One-pot synthesis of 3-substituted quinoline-2-carboxylic acid derivatives". Tetrahedron Letters, 47(50), 8811-8815. Link

-

Perkins, J. J., et al. (2003). "Synthesis of 3-Methylquinoline-2-carboxylic Acid Derivatives as NMDA Receptor Antagonists". Bioorganic & Medicinal Chemistry Letters, 13(16), 2779-2782. Link

Sources

Application Note: Protocol for 3-Methylquinoline-2-carboxylic Acid Crystallization

Abstract & Scope

This application note details the isolation and crystallization protocols for 3-Methylquinoline-2-carboxylic acid , a structural analog of quinaldic acid used as a ligand in coordination chemistry and a scaffold in medicinal chemistry. Due to the amphoteric nature of the quinoline ring (basic nitrogen) and the carboxylic acid tail, this compound exhibits zwitterionic behavior in solution. This protocol leverages pH-dependent solubility switching (Acid-Base Precipitation) for bulk purification, followed by thermal recrystallization from polar protic solvents for high-purity isolation.

Physicochemical Context & Solubility Profile

Understanding the ionization state is critical for successful crystallization. 3-Methylquinoline-2-carboxylic acid exists in three potential states depending on pH:

-

Cationic Form (pH < 2): Protonated nitrogen (

), soluble in strong acid. -

Zwitterionic/Neutral Form (pH ~ 3–5): Isoelectric point region; typically the least soluble state. This is the target form for precipitation.

-

Anionic Form (pH > 8): Carboxylate (

), highly soluble in aqueous base.

| Solvent System | Solubility (Cold) | Solubility (Hot) | Application |

| Water (Neutral) | Low | Moderate | Not recommended for primary crystallization due to zwitterion trapping. |

| Water (Basic, pH 10) | High | High | Used for dissolution/extraction of crude material. |

| Ethanol (Abs.) | Low | High | Ideal for thermal recrystallization. |

| Methanol | Moderate | High | Alternative to Ethanol; faster evaporation. |

| Acetic Acid | Moderate | High | Good for co-crystal formation or solvates. |

Experimental Protocols

Method A: Bulk Purification via Acid-Base Precipitation

Best for: Isolating crude material from synthesis reaction mixtures or removing non-acidic impurities.

Reagents:

-

Crude 3-Methylquinoline-2-carboxylic acid

-

2M NaOH (Sodium Hydroxide)[1]

-

1M HCl (Hydrochloric Acid) or Glacial Acetic Acid

-

Activated Carbon (Optional, for decolorization)

Protocol Steps:

-

Dissolution: Suspend the crude solid in water (10 mL/g). Slowly add 2M NaOH with stirring until the pH reaches ~10–11. The solid should dissolve completely as the salt forms.

-

Filtration (Clarification): Filter the yellow/brown solution through a Celite pad or glass frit to remove insoluble byproducts (e.g., unreacted starting materials lacking acidic groups).

-

Optional: If the solution is dark, treat with activated carbon (5% w/w) at 50°C for 15 min, then filter hot.

-

-

Precipitation: Cool the filtrate to room temperature. Slowly add 1M HCl dropwise while monitoring pH.

-

Critical Point: A heavy precipitate will form as the pH approaches 4–5 (the isoelectric region). Do not overshoot to pH < 1, or the hydrochloride salt may redissolve.

-

-

Digestion: Allow the slurry to stir for 30–60 minutes. This "Ostwald ripening" removes small, amorphous particles and improves filterability.

-

Isolation: Filter the solid via vacuum filtration.[2] Wash the cake with cold water (2x) to remove excess salts (NaCl).

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Method B: High-Purity Thermal Recrystallization

Best for: Obtaining crystalline material for X-ray diffraction (XRD) or analytical standards.

Reagents:

-

Pre-purified solid (from Method A)

-

Solvent: Ethanol (95% or Absolute)

Protocol Steps:

-

Saturation: Place the solid in a round-bottom flask equipped with a reflux condenser. Add Ethanol (approx. 15 mL/g).

-

Heating: Heat the mixture to reflux (boiling). If the solid does not completely dissolve, add more Ethanol in small portions (1 mL at a time) until a clear solution is obtained.

-

Note: If a small amount of sediment remains despite large solvent addition, filter the hot solution immediately.

-

-

Controlled Cooling: Remove the heat source. Allow the flask to cool slowly to room temperature on a cork ring. Do not place directly in ice; rapid cooling traps impurities.

-

Crystallization: Needle-like or prismatic crystals should form upon cooling. Once at room temperature, the flask can be placed in a refrigerator (4°C) for 4 hours to maximize yield.

-

Harvesting: Filter the crystals and wash with a small volume of ice-cold Ethanol.

-

Validation: Verify purity via HPLC or Melting Point (Expected range: >150°C, decomposition often observed for amino acids).

Process Logic & Visualization

Diagram 1: Acid-Base Purification Workflow

This diagram illustrates the chemical logic behind separating the target acid from neutral organic impurities.

Caption: Workflow for isolating amphoteric carboxylic acids via pH manipulation.

Diagram 2: Thermal Recrystallization Logic

This diagram details the solubility-temperature relationship utilized in Method B.

Caption: Thermal cycle excluding lattice impurities during slow cooling.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution cooled too fast or solvent is too non-polar. | Re-heat and add a seed crystal. Add a drop of Acetic Acid to stabilize the protonation state. |

| Low Yield | pH was not optimized during precipitation. | Check pH of mother liquor. If pH < 2, the HCl salt may have formed (soluble). Adjust back to pH 4–5. |

| Colored Crystals | Chromophoric impurities trapped. | Repeat Method A with Activated Carbon step before moving to Method B. |

Analytical Validation:

-

HPLC: Purity > 98% (Area %).

-

1H NMR (DMSO-d6): Confirm methyl group singlet (~2.6-3.0 ppm) and absence of ethyl/isopropyl solvent peaks after drying.

-

XRD: Single crystal growth (Method B) confirms the zwitterionic vs. neutral tautomer in the solid state.

References

-

BenchChem. (n.d.). Crystal Structure of Quinoline-2-carboxylic Acid. Retrieved from

-

LibreTexts Chemistry. (2023). Recrystallization Protocols and Theory. Retrieved from

-

University of Rochester. (n.d.). Solvents for Recrystallization: Heterocycles and Carboxylic Acids. Retrieved from

-

PubChem. (2025).[3] 3-Methylquinoline-2-carboxylic acid Compound Summary. Retrieved from

Sources

3-Methylquinoline-2-carboxylic acid as a ligand in metal-catalyzed reactions

Application Note: 3-Methylquinoline-2-carboxylic Acid (3-MQA) as a Ligand in Metal-Catalyzed Reactions

Introduction: The Steric Advantage in Ligand Design

3-Methylquinoline-2-carboxylic acid (3-MQA) represents a specialized class of N,O-bidentate ligands derived from the quinaldic acid scaffold. While unsubstituted quinaldic acid is a workhorse ligand for copper-catalyzed Ullmann-Goldberg type reactions, it often suffers from limitations in substrate scope, particularly with sterically hindered coupling partners or electron-deficient aryl halides.

The introduction of a methyl group at the C3 position (adjacent to the carboxylate binding site) introduces a critical steric element. This structural modification serves two primary mechanistic functions:

-

Prevention of Bis-Ligation: The steric bulk hinders the formation of the catalytically inactive square-planar [Cu(L)₂] complex, shifting the equilibrium toward the active mono-ligated [Cu(L)] species.

-

Modulation of Reductive Elimination: The increased steric pressure on the metal center accelerates the difficult reductive elimination step, which is often the turnover-limiting phase in C-N and C-O bond formations.

This guide details the application of 3-MQA in copper-catalyzed C-N cross-coupling, providing a robust protocol for synthesizing biaryl amines and amides.

Chemical Profile & Binding Mode[1][2]

| Property | Specification |

| Chemical Name | 3-Methylquinoline-2-carboxylic acid |

| CAS Number | 15733-89-8 |

| Molecular Formula | C₁₁H₉NO₂ |